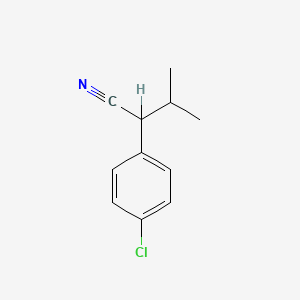

2-(4-Chlorophenyl)-3-methylbutanenitrile

Description

Significance in Organic Synthesis Research

Role as a Versatile Synthetic Intermediate

The core of 2-(4-Chlorophenyl)-3-methylbutanenitrile's significance lies in its function as a versatile synthetic intermediate. The nitrile group (-CN) is a particularly useful functional group in organic synthesis, capable of being converted into other functional groups such as carboxylic acids, amines, and amides. A primary and well-documented transformation of this compound is its hydrolysis to form 2-(4-chlorophenyl)-3-methylbutyric acid. echemi.com This reaction is a critical step in the synthesis of several commercially important compounds. echemi.com The process typically involves heating the nitrile with a strong acid, such as sulfuric acid, followed by extraction and purification to yield the corresponding carboxylic acid. echemi.com

Applications in Specialty Chemical Development

Beyond its role in the synthesis of agrochemicals, this compound is also noted for its application as an intermediate in the synthesis of dyes and other specialty chemicals. chemicalbull.com While specific examples of dyes derived from this compound are not extensively detailed in readily available literature, its aromatic and functionalized structure makes it a plausible candidate for the synthesis of chromophoric systems. The development of specialty chemicals often relies on the availability of such versatile building blocks that can be readily modified to achieve desired properties.

Interdisciplinary Relevance

The impact of this compound extends beyond traditional organic synthesis, finding applications in various interdisciplinary fields, most notably in the development of products for agriculture and potentially for the pharmaceutical industry.

Contributions to Agrochemical Research

The most prominent application of this compound is as a key intermediate in the production of the synthetic pyrethroid insecticide, fenvalerate (B1672596). echemi.com Fenvalerate is a widely used insecticide with applications against a broad spectrum of pests in agriculture. The synthesis of fenvalerate involves the esterification of 2-(4-chlorophenyl)-3-methylbutyric acid with α-cyano-3-phenoxybenzyl alcohol. echemi.com The precursor acid is directly synthesized from this compound, highlighting the critical role of the nitrile in the agrochemical industry. echemi.com The environmental fate of fenvalerate has also been studied, with 2-(4-chlorophenyl)-3-methylbutyric acid being identified as a known environmental transformation product. echemi.comherts.ac.uk

Potential in Pharmaceutical Intermediate Development

While direct and extensive evidence of this compound's use as a key starting material in the synthesis of marketed pharmaceuticals is limited in the public domain, its structural motif is present in various compounds explored in medicinal chemistry research. The 4-chlorophenyl group is a common feature in many biologically active molecules. For instance, research into novel therapeutics often involves the synthesis of a wide array of compounds containing substituted phenyl groups. The ability to introduce the 2-(4-chlorophenyl)-3-methylbutyl moiety into different molecular scaffolds makes this nitrile a potentially valuable, though not yet widely exploited, intermediate for the development of new pharmaceutical candidates.

Role in Novel Compound Synthesis for Research and Development

The exploration of novel chemical entities for various applications is a continuous endeavor in research and development. The chemical reactivity of this compound makes it a useful starting point for the synthesis of new molecules. For example, the hydrolysis of the nitrile to the corresponding carboxylic acid opens up avenues for further reactions, such as amidation and esterification, to create a library of new compounds with potentially interesting biological or material properties. While the primary documented use remains in the synthesis of fenvalerate, the potential for creating other novel compounds from this intermediate is an area of ongoing interest for synthetic chemists.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2012-81-9 | nih.gov |

| Molecular Formula | C11H12ClN | nih.gov |

| Molecular Weight | 193.67 g/mol | nih.gov |

Table 2: Key Synthetic Transformation

| Starting Material | Reaction | Product | Significance | Source |

| This compound | Acid Hydrolysis | 2-(4-chlorophenyl)-3-methylbutyric acid | Key step in the synthesis of Fenvalerate | echemi.com |

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGSZIRWNWQDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874179 | |

| Record name | BENZENEACETONITRILE, 4-CHLORO-.ALPHA.-(1-METHYLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-81-9 | |

| Record name | 4-Chloro-α-(1-methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-chloro-alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, 4-chloro-.alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZENEACETONITRILE, 4-CHLORO-.ALPHA.-(1-METHYLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-3-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 3 Methylbutanenitrile

Established Synthetic Routes and Mechanistic Insights

Traditional methods for synthesizing 2-(4-chlorophenyl)-3-methylbutanenitrile primarily rely on the nucleophilic properties of nitrile-stabilized carbanions. These routes are well-documented and form the basis for many industrial production processes.

Alkylation Strategies for Nitrile Synthesis

The core of many synthetic approaches involves the alkylation of an activated nitrile compound. This strategy hinges on the generation of a carbanion at the α-position to the nitrile group, which is then subsequently alkylated with an appropriate electrophile. For the synthesis of this compound, this involves the reaction of a p-chlorophenylacetonitrile derivative with an isopropylating agent.

The general mechanism involves the deprotonation of the α-carbon, followed by a nucleophilic attack on the alkylating agent. The choice of base and solvent is critical to the success of this reaction, influencing both the rate of reaction and the yield of the desired product.

| Reactant 1 | Reactant 2 | Product |

| p-Chlorophenylacetonitrile | 2-Bromopropane (B125204) | This compound |

| p-Chlorophenylacetonitrile | 2-Chloropropane | This compound |

Nickel-Catalyzed Reactions in α-Aryl Nitrile Formation

Nickel catalysis represents a powerful tool in the formation of carbon-carbon bonds, including the synthesis of α-aryl nitriles. While palladium has been traditionally more common for α-arylation of nitriles, nickel-catalyzed methods offer a more cost-effective alternative. Recent advancements have focused on reductive cross-coupling reactions, which avoid the use of strong bases that can be problematic for sensitive substrates.

One modern approach involves the nickel-catalyzed reductive cross-coupling of a redox-active ester derived from cyanoacetic acid with an aryl iodide. chemrxiv.orgacs.org This method generates the α-cyano radical intermediate via decarboxylation, which then participates in the nickel catalytic cycle. chemrxiv.org Although this specific method builds the C-aryl bond rather than the C-alkyl bond, it showcases the utility of nickel in constructing the α-aryl nitrile scaffold under mild conditions. acs.orgnih.gov Another strategy is the nickel-catalyzed cyanation of unactivated secondary alkyl halides using zinc cyanide (Zn(CN)₂), which provides a direct route to alkyl nitriles from the corresponding halides. acs.org

Key Features of Nickel-Catalyzed Nitrile Synthesis:

Mild Reaction Conditions: Avoids the need for strongly basic or nucleophilic reagents. chemrxiv.org

High Functional Group Tolerance: Compatible with a wide range of functional groups. acs.orgchemrxiv.org

Cost-Effectiveness: Nickel is a more abundant and less expensive metal than palladium.

| Catalyst System | Reactant Type 1 | Reactant Type 2 | Product Type |

| NiCl₂·6H₂O / Ligand | Secondary Alkyl Halide | Zn(CN)₂ | Alkyl Nitrile acs.org |

| Ni Catalyst / Reductant | Redox Active Ester | Aryl Halide | α-Aryl Nitrile chemrxiv.orgacs.org |

| Ni(dppf)Cl₂ / Zn | Aryl Halide | Zn(CN)₂ | Aryl Nitrile organic-chemistry.org |

Approaches involving p-Chlorophenyl Acetonitrile (B52724) as a Precursor

The most direct and widely utilized method for synthesizing this compound starts from p-chlorophenyl acetonitrile (also known as 4-chlorobenzyl cyanide). rsc.orgnih.gov This precursor is readily available and possesses an acidic benzylic proton (on the carbon adjacent to both the phenyl ring and the nitrile group), which can be removed by a suitable base.

The synthesis proceeds via a classic SN2 mechanism:

Deprotonation: A strong base, such as sodium amide or sodium hydroxide (B78521) (often used in conjunction with a phase transfer catalyst), abstracts the acidic α-hydrogen from p-chlorophenyl acetonitrile. This generates a resonance-stabilized carbanion, where the negative charge is delocalized over the carbon atom and the nitrile group.

Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile. It attacks the electrophilic carbon atom of an isopropylating agent, such as 2-bromopropane or 2-chloropropane. chemrxiv.orgrsc.org

Product Formation: The nucleophilic attack displaces the halide ion (Br⁻ or Cl⁻), forming a new carbon-carbon bond and yielding the final product, this compound.

This method is efficient, but the use of strong, hazardous bases like sodium amide in anhydrous solvents requires careful handling and specialized equipment.

Modern Approaches in Synthesis Optimization

To overcome the limitations of classical methods, modern synthetic chemistry has focused on techniques that enhance reaction rates, improve safety profiles, and simplify procedures.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By using microwave irradiation, polar molecules in the reaction mixture are heated directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes.

In the context of synthesizing this compound, microwave irradiation can be applied to the alkylation of p-chlorophenyl acetonitrile. The rapid heating increases the rate of both the deprotonation and the subsequent nucleophilic substitution. This often results in higher yields and cleaner reaction profiles with fewer byproducts compared to conventional heating methods. The use of microwaves can turn a lengthy procedure into a rapid and highly efficient process.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours | Good | |

| Microwave Irradiation | Minutes | Excellent |

Phase Transfer Catalysis (PTC) in Nitrile Synthesis

Phase Transfer Catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.govacs.org This is particularly advantageous for the alkylation of p-chlorophenyl acetonitrile, as it allows the use of an inexpensive inorganic base like sodium hydroxide in water, while the organic substrate remains in an organic solvent. acs.org

The mechanism involves a phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium (B103445) salt.

The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.

In the organic phase, the hydroxide ion deprotonates the p-chlorophenyl acetonitrile to form the carbanion.

The catalyst then pairs with this organic anion, maintaining its solubility in the organic phase where it can react with the isopropyl halide.

Advantages of PTC:

Eliminates the need for expensive, anhydrous solvents and hazardous bases like sodium amide. nih.gov

Leads to faster reaction rates and higher yields. nih.gov

Simplifies work-up procedures and minimizes waste. nih.gov

Operates under mild conditions, enhancing process safety. acs.org

| Catalyst Type | Example | Function |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | Transports anions (e.g., OH⁻) between aqueous and organic phases. |

| Phosphonium Salt | Hexadecyltributylphosphonium bromide | Similar to quaternary ammonium salts, often with higher thermal stability. |

| Crown Ether | 18-Crown-6 | Complexes with cations (e.g., K⁺) to make the associated anion more reactive in the organic phase. |

Photoredox Catalysis in Nitrile-Involving Reactions

Visible-light photoredox catalysis has emerged as a powerful and mild tool in organic synthesis, enabling unique bond-forming transformations. mdpi.comscispace.com This methodology is particularly relevant for the synthesis of complex molecules under ambient conditions, offering high functional group tolerance. princeton.edu In the context of nitrile synthesis, photoredox catalysis facilitates the formation of C(sp³)-rich structures, which are valuable in medicinal chemistry. nih.govescholarship.org

The core principle involves a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. scispace.com This excited state can then engage in single-electron transfer (SET) with a suitable substrate to generate radical intermediates. For the synthesis of nitrile-containing compounds, this approach can be applied to decarboxylative cross-coupling reactions, where a carboxylic acid serves as a radical precursor. nih.govrsc.org

While direct photoredox-catalyzed synthesis of this compound has not been extensively detailed in dedicated studies, the general applicability of the method allows for a rational projection of its synthesis. A plausible route could involve the coupling of a radical precursor with an appropriate reaction partner. For instance, a photoredox-mediated reaction could be designed using a precursor to the 3-methylbutyl group and a 4-chlorophenylacetonitrile derivative, or vice-versa. The reaction proceeds through the generation of an alkyl radical which is then coupled to form the desired C-C bond. nih.govescholarship.org

Recent advancements have demonstrated the successful use of dual photoredox and copper catalysis for the asymmetric hydrocyanation of alkenes, showcasing the potential to create chiral nitriles under mild conditions. organic-chemistry.orgresearchgate.net Another strategy involves the photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade to synthesize polysubstituted cyclobutanes, highlighting the versatility of photoredox methods in constructing complex cyclic systems that could be precursors to tailored nitrile compounds. rsc.org

Table 1: Key Features of Photoredox Catalysis in Nitrile Synthesis

| Feature | Description | Relevant Findings |

| Reaction Conditions | Typically mild, often at room temperature using visible light (e.g., blue LEDs). scispace.com | Avoids harsh reagents and high temperatures, increasing functional group compatibility. princeton.edunih.gov |

| Catalyst Systems | Commonly uses ruthenium or iridium-based photocatalysts. scispace.com Dual catalysis with other metals like nickel or copper is also prevalent. nih.govorganic-chemistry.org | The choice of catalyst and ligands is crucial for reaction efficiency and selectivity. mdpi.com |

| Radical Precursors | Carboxylic acids (via decarboxylation), alkylsilicates, and Katritzky salts are common sources of alkyl radicals. nih.govorganic-chemistry.org | Offers a wide range of readily available starting materials. |

| Applications | Synthesis of C(sp³)-rich scaffolds, late-stage functionalization of complex molecules, and asymmetric synthesis. princeton.eduescholarship.org | Enables the construction of medicinally relevant and structurally diverse nitrile compounds. epfl.ch |

Enantioselective Synthesis of this compound and its Chiral Analogs

The presence of a stereogenic center in this compound means it can exist as two enantiomers. Enantioenriched α-alkyl-α-arylnitriles are valuable building blocks for synthesizing a variety of important molecules, including α-aryl carboxylic acids used in pharmaceuticals. nih.gov The development of methods to selectively synthesize one enantiomer over the other is a significant area of research. acs.org

Strategies for Stereocenter Control

Controlling the stereocenter at the α-position to the nitrile group is the primary challenge in the enantioselective synthesis of this compound. Several strategies have been developed to achieve this.

One prominent strategy is the stereoconvergent cross-coupling of racemic α-halonitriles. nih.gov In this approach, a racemic starting material is converted into a single enantiomer of the product through a catalytic cycle that proceeds with different kinetics for each enantiomer, effectively "converging" the racemate to a single chiral product. Nickel-catalyzed Negishi arylations of racemic α-bromonitriles have proven effective for generating enantioenriched secondary α-arylnitriles. nih.gov This method is particularly noteworthy for its ability to create nitriles with secondary α-alkyl substituents, such as the isopropyl group in this compound. nih.gov

Another key strategy is the asymmetric hydrocyanation of alkenes. researchgate.netresearchgate.net This involves the addition of a hydrogen and a cyanide group across a double bond. For a precursor like 1-(4-chlorophenyl)-2-methylpropene, asymmetric hydrocyanation would directly install the chiral center to yield the target molecule. While historically challenging due to the use of toxic hydrogen cyanide, modern methods employ safer cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or use cyanide-free approaches where an oxazole (B20620) acts as a nitrile surrogate. researchgate.netnih.gov

Table 2: Comparison of Stereocenter Control Strategies

| Strategy | General Approach | Key Advantages | Potential Precursors for Target Compound |

| Stereoconvergent Cross-Coupling | Catalytic coupling of a racemic electrophile (e.g., α-bromonitrile) with a nucleophile. nih.gov | Utilizes racemic starting materials efficiently, converting both enantiomers to the desired product. nih.gov | Racemic 2-bromo-2-(4-chlorophenyl)acetonitrile (B1339241) and an isopropyl-organometallic reagent. |

| Asymmetric Hydrocyanation | Catalytic addition of H-CN across a C=C double bond. researchgate.netresearchgate.net | Atom-economical and direct. Modern variants avoid using HCN gas directly. nih.gov | 1-(4-Chlorophenyl)-2-methylpropene. google.com |

| Chiral Auxiliary-Based Synthesis | Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. nih.gov | Predictable and often high diastereoselectivity. | A 4-chlorophenylacetonitrile derivative modified with a removable chiral auxiliary. |

Asymmetric Catalysis in Nitrile Synthesis

Asymmetric catalysis is the cornerstone of enantioselective synthesis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org For nitrile synthesis, several catalytic systems have shown great promise.

Nickel-catalyzed cross-coupling reactions have been instrumental. The use of chiral ligands, such as bidentate bis(oxazolines), in conjunction with a nickel catalyst allows for highly enantioselective Negishi arylations and alkenylations of racemic α-halonitriles. nih.gov These reactions can be performed at very low temperatures (e.g., -78 °C), which often enhances enantioselectivity. nih.gov

Copper-catalyzed reactions have also been widely explored. The combination of photoredox catalysis with asymmetric copper catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids under mild conditions. organic-chemistry.org Furthermore, copper-hydride (CuH) catalysis, often paired with palladium, has been used for the asymmetric hydrocyanation of vinyl arenes using oxazoles as masked nitrile groups, thus avoiding cyanide reagents. nih.gov

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric synthesis of chiral nitriles. acs.org NHCs can catalyze cycloaddition reactions to form complex chiral molecules containing nitrile groups with excellent enantioselectivity under mild conditions. acs.org

Selective Crystallization of Diastereomeric Salts

Classical resolution remains a practical and widely used method for separating enantiomers on an industrial scale. wikipedia.org This technique is particularly applicable when the target molecule, or a suitable precursor, possesses an acidic or basic functional group. Since this compound itself lacks such a group, this method is typically applied to its corresponding carboxylic acid, 2-(4-chlorophenyl)-3-methylbutyric acid. google.com

The process involves the following steps:

Conversion to a Resolvable Derivative : The racemic nitrile is hydrolyzed to the corresponding racemic carboxylic acid.

Diastereomeric Salt Formation : The racemic acid is treated with an enantiomerically pure chiral resolving agent, typically a chiral amine like 1-phenylethylamine (B125046) or an amino acid derivative. wikipedia.orgresearchgate.net This acid-base reaction forms a pair of diastereomeric salts.

Separation by Crystallization : Diastereomers have different physical properties, including solubility. wikipedia.org By carefully choosing the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize selectively from the solution, leaving the other in the mother liquor. researchgate.netacs.orgaiche.org

Liberation of the Enantiomer : The separated diastereomeric salt is then treated with an achiral acid (e.g., HCl) to break the salt and liberate the enantiomerically pure carboxylic acid.

Conversion back to the Nitrile : The enantioenriched carboxylic acid can then be converted back to the desired enantiopure nitrile through standard functional group transformations.

The efficiency of this method depends heavily on the difference in solubility between the diastereomeric salts, which is often unpredictable and requires empirical screening of various resolving agents and solvents. wikipedia.orgresearchgate.net

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Example(s) | Principle of Action |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, (S)-N-methyl-D-glucamine. wikipedia.orgaiche.org | Form diastereomeric ammonium carboxylate salts. |

| Chiral Amino Alcohols | (1R,2S)-2-Amino-1,2-diphenylethanol. researchgate.net | Form diastereomeric salts with varying crystal packing and solubility. |

| Chiral Acids | (R,R)-Tartaric acid (used for resolving chiral amines). researchgate.net | Used to resolve precursors that are basic. |

Reaction Mechanisms and Chemical Transformations of 2 4 Chlorophenyl 3 Methylbutanenitrile

Nitrile Group Reactivity

The nitrile group (C≡N) is a highly polar functional group with an electrophilic carbon atom and a nucleophilic nitrogen atom (in the form of its lone pair). libretexts.org This electronic structure is similar to that of an alkyne, but the presence of the electronegative nitrogen atom dominates its reactivity. libretexts.org The carbon-nitrogen triple bond can be attacked by nucleophiles, while the nitrogen's lone pair can act as a weak base or nucleophile.

The primary reaction pathway for the nitrile group involves the nucleophilic attack at the electrophilic carbon atom. libretexts.org A resonance structure can be drawn that places a formal positive charge on the carbon, highlighting its susceptibility to nucleophiles. libretexts.org This initial addition breaks one of the π-bonds and forms an imine anion intermediate, which is key to many subsequent transformations. libretexts.org

Electrophilic pathways are less common for the nitrile group itself but can be initiated by protonation of the nitrogen atom under acidic conditions. libretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it reactive towards even weak nucleophiles like water. libretexts.org

Table 1: Electronic Properties and Reactivity of the Nitrile Group

| Feature | Description | Implication for Reactivity |

|---|---|---|

| Hybridization | Carbon and Nitrogen are sp-hybridized. | Results in a linear geometry (R-C-N angle of 180°). libretexts.org |

| Polarity | The electronegative nitrogen atom creates a strong dipole moment, with the carbon being electrophilic. | The carbon atom is the primary site for nucleophilic attack. libretexts.orglibretexts.org |

| Nitrogen Lone Pair | Resides in an sp hybrid orbital. | The high s-character makes the lone pair less basic compared to amines (sp³ hybridized). libretexts.org |

The nitrile group of 2-(4-Chlorophenyl)-3-methylbutanenitrile is a key participant in addition reactions, most notably in the synthesis of the pyrethroid insecticide, fenvalerate (B1672596). wikipedia.orgwho.int In a crucial step of fenvalerate production, 2-(4-chlorophenyl)-3-methylbutyryl chloride (an acyl chloride derivative of the corresponding carboxylic acid) reacts with 3-phenoxybenzaldehyde (B142659) and sodium cyanide. google.com While this specific example involves the acyl chloride, the core transformation highlights how the structural backbone of this compound is incorporated into a larger molecule through an addition mechanism.

More broadly, nitriles can participate in various cyclization reactions. While specific examples involving this compound are not prominent in the literature, general methodologies like the Prins cyclization can involve nitrile-containing molecules to form heterocyclic structures such as tetrahydropyrans. nih.govnih.gov These reactions typically proceed through the formation of an oxocarbenium ion that is then attacked by a nucleophilic moiety within the same molecule. nih.gov

The nitrile group can be hydrated to form the corresponding amide, 2-(4-chlorophenyl)-3-methylbutanamide. This transformation can be achieved under either acidic or basic aqueous conditions. libretexts.org

Acid-Catalyzed Hydration : The nitrile is first protonated on the nitrogen, which enhances the electrophilicity of the carbon. A water molecule then attacks the carbon, and after deprotonation, a tautomerization yields the amide. libretexts.org

Base-Catalyzed Hydration : A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that is subsequently protonated by water to give the amide. libretexts.org

Modern methods have been developed for this conversion under neutral conditions. One such method uses a rhodium catalyst, such as Wilkinson's catalyst, with an aldoxime serving as the water source, allowing for the hydration of nitriles without harsh acidic or basic reagents. organic-chemistry.org This approach is particularly useful for substrates with functional groups that are sensitive to acid or base. organic-chemistry.org

A fundamental reaction of nitriles is their reduction to primary amines. This compound can be reduced to form 2-(4-chlorophenyl)-3-methylbutan-1-amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this purpose. libretexts.orglibretexts.org

The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org

The first hydride addition forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org

A second hydride attacks the imine carbon, forming a dianion intermediate. libretexts.org

An aqueous workup then protonates the dianion to yield the primary amine. libretexts.org

Table 2: Summary of Nitrile Group Transformations

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydration | H₂O, H⁺ or OH⁻ | Amide |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Addition | Grignard Reagents (R-MgX) | Ketone (after hydrolysis) libretexts.org |

Aromatic Moiety Transformations

The 4-chlorophenyl group in the molecule also possesses sites for reactivity, primarily through aromatic substitution reactions. The reactivity of the benzene (B151609) ring is influenced by the two substituents: the chlorine atom and the alkylnitrile side chain.

Electrophilic Aromatic Substitution (EAS) : The chlorine atom is an ortho-, para-directing group due to its lone pairs being able to stabilize the carbocation intermediate (arenium ion) through resonance. However, due to its electronegativity, chlorine is also a deactivating group, making the ring less reactive towards electrophiles than benzene itself. The bulky alkylnitrile group at position 1 would sterically hinder attack at the ortho position (position 2), suggesting that electrophilic substitution would preferentially occur at position 3 (ortho to chlorine, meta to the alkyl group).

Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions on aryl halides are generally difficult and require either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). The alkylnitrile group is electron-withdrawing, but its effect is transmitted through the sigma framework and is weaker than a directly conjugated nitro or cyano group. Therefore, nucleophilic substitution of the chlorine atom on this compound would likely require forcing conditions, such as high temperatures and pressures, or the use of a very strong nucleophile. General SNAr reactions proceed via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. nih.gov

Oxidation and Reduction Pathways of the Chlorophenyl Group

The chlorophenyl group in this compound can undergo both oxidation and reduction reactions, although these transformations often require specific and sometimes harsh conditions due to the stability of the aromatic ring.

Oxidation: The oxidation of the chlorophenyl group is generally challenging. Aromatic rings are relatively resistant to oxidation unless activated by strongly electron-donating groups. The chlorine atom is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack and oxidation. However, under forcing conditions with powerful oxidizing agents, degradation of the aromatic ring can occur. More commonly, selective oxidation targets other parts of the molecule. For instance, a related compound, 4-(2-aminophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, undergoes an intramolecular cyclization involving oxidation of an aniline (B41778) moiety to an indoline (B122111) derivative, while the chlorophenyl group remains intact. acs.org This suggests that the chlorophenyl group is stable under these specific oxidative conditions.

Reduction: The reduction of the chlorophenyl group involves the removal of the chlorine atom (hydrodechlorination) or the saturation of the aromatic ring. Catalytic hydrogenation is a common method for such reductions. Transition metal catalysts, such as palladium on carbon (Pd/C) or nickel-based catalysts, are often employed. The reduction of aromatic nitriles to aldehydes has been achieved using a nickel(II) complex with calcium hypophosphite, where various functional groups on the aromatic ring, including chloro, were tolerated. rsc.org This indicates that the nitrile group can be selectively reduced without affecting the chlorophenyl group under these conditions. However, more forcing hydrogenation conditions, such as higher pressures and temperatures, or the use of specific catalysts like Raney nickel, could lead to the reduction of the chlorophenyl ring to a cyclohexyl ring or hydrodechlorination to form 2-phenyl-3-methylbutanenitrile. The selective reduction of nitriles in the presence of other reducible functional groups, such as aromatic nitro groups, has been studied, highlighting the possibility of controlling the reaction outcome by choosing appropriate reagents and conditions. calvin.educalvin.edu

A summary of potential reduction products of the chlorophenyl group is presented in Table 1.

| Starting Material | Reagents and Conditions | Major Product(s) |

| Aromatic Nitrile with Chloro Substituent | Ni(II) complex, Ca(H2PO2)2, base, H2O/EtOH | Aromatic Aldehyde (nitrile reduction) |

| Aromatic Nitrile with Chloro Substituent | Diisopropylaminoborane, cat. LiBH4, THF | Aromatic Amine (nitrile reduction) |

| Chlorobenzene derivative | H2, Pd/C, base | Benzene derivative (hydrodechlorination) |

| Chlorobenzene derivative | H2, Rh/C or Ru/C | Cyclohexane derivative (ring hydrogenation) |

Theoretical and Experimental Mechanistic Elucidation

The elucidation of reaction mechanisms for transformations of this compound relies on a combination of theoretical calculations and experimental studies. While specific studies on this exact molecule are limited, mechanistic investigations of related nitrile reactions provide a strong foundation for understanding its chemical behavior.

Experimental techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and the use of isotopically labeled reagents are invaluable for probing reaction intermediates and transition states. For example, deuterium (B1214612) labeling experiments have been used to trace the origin of hydrogen atoms in transfer hydrocyanation reactions, providing insights into the C-CN bond activation step. acs.org

Theoretical methods, particularly DFT calculations, have become a powerful tool for mapping out the potential energy surfaces of reaction pathways. mdpi.comnih.gov These calculations can provide detailed information on the structures and energies of reactants, products, intermediates, and transition states. For instance, DFT studies on the hydrocyanation of alkenes have helped to understand the factors controlling regioselectivity and the role of catalyst ligands. uni-koeln.de Similar computational approaches could be applied to investigate the oxidation, reduction, and other transformations of this compound to predict reaction outcomes and guide the design of new synthetic methods.

The combination of experimental and theoretical approaches provides a comprehensive picture of the reaction mechanism. For example, in the nickel-catalyzed transfer hydrocyanation of alkynes, kinetic and computational studies, including the determination of kinetic isotope effects, were used to support a direct oxidative addition mechanism of the nickel catalyst into the C(sp³)–CN bond. acs.org

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Chlorophenyl 3 Methylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(4-Chlorophenyl)-3-methylbutanenitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of the molecule can be assembled.

Proton (¹H) NMR Applications for Chirality and Substituent Effects

Proton NMR provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals corresponding to the aromatic, methine, and methyl protons.

The para-substitution on the phenyl ring by a chlorine atom results in a characteristic AA'BB' splitting pattern for the aromatic protons, typically appearing as two doublets in the downfield region (approx. 7.3-7.5 ppm). The electron-withdrawing nature of the chlorine atom deshields these protons, shifting them to a higher chemical shift compared to an unsubstituted benzene (B151609) ring.

A key feature of the spectrum is the evidence of chirality. The carbon atom attached to the nitrile and chlorophenyl groups (the α-carbon) is a stereocenter. This chirality renders the two methyl groups of the adjacent isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and will therefore exhibit separate signals, likely as two distinct doublets. The methine proton of the isopropyl group will appear as a multiplet due to coupling with both the α-proton and the six protons of the two methyl groups. The α-proton itself will present as a doublet, split by the adjacent isopropyl methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Ha, Hb) | ~ 7.45 - 7.55 | Doublet (d) | ~ 8-9 |

| Aromatic (Hc, Hd) | ~ 7.30 - 7.40 | Doublet (d) | ~ 8-9 |

| α-Methine (CH-CN) | ~ 3.80 - 4.00 | Doublet (d) | ~ 4-5 |

| Isopropyl Methine (CH) | ~ 2.20 - 2.40 | Multiplet (m) | - |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Analysis

Carbon-13 NMR complements the proton NMR data by providing a count of all unique carbon atoms and information about their electronic environment. The spectrum for this compound will display distinct signals for each carbon in the molecule.

The nitrile carbon (C≡N) is highly deshielded and appears far downfield, typically in the 118-122 ppm range. The carbons of the chlorophenyl ring show characteristic shifts influenced by the chlorine substituent: the carbon directly bonded to the chlorine (ipso-carbon) is significantly shifted, as are the ortho, meta, and para (quaternary) carbons. The α-carbon, attached to both the electron-withdrawing nitrile and phenyl groups, will be found in the aliphatic region but shifted downfield. The isopropyl group will show two distinct signals for its two diastereotopic methyl carbons and one signal for its methine carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | ~ 118 - 122 |

| Aromatic C (Quaternary, C-Cl) | ~ 134 - 136 |

| Aromatic C (Quaternary, C-CH) | ~ 133 - 135 |

| Aromatic CH | ~ 129 - 131 |

| Aromatic CH | ~ 128 - 130 |

| α-Carbon (CH-CN) | ~ 45 - 50 |

| Isopropyl Methine (CH) | ~ 32 - 36 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁷Cl versus ³⁵Cl. Analysis of the fragmentation pattern provides further structural confirmation. A common fragmentation pathway involves the loss of the isopropyl group ([M-43]⁺), leading to the formation of a stable 2-(4-chlorophenyl)acetonitrile radical cation.

High-Resolution Mass Spectrometry (HRMS) in Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 Da). This allows for the determination of the exact molecular formula of a compound. For this compound, HRMS confirms its elemental composition (C₁₁H₁₂ClN), distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₂³⁵ClN | [M]⁺ | 193.0658 |

LC-MS and GC-MS in Purity Assessment and Degradation Monitoring

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for analyzing complex mixtures. In the context of this compound, these methods are essential for assessing the purity of a sample by separating the target compound from any starting materials, by-products, or degradation products before detection by the mass spectrometer. By monitoring the retention time and mass spectrum, the identity and quantity of impurities can be determined. Furthermore, these techniques are ideal for stability studies, allowing for the tracking of degradation products over time under various storage or stress conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR an excellent tool for qualitative analysis.

The IR spectrum of this compound will be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) functional group. Other key absorbances will confirm the presence of the aromatic ring and aliphatic portions of the molecule.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium to Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)acetonitrile |

| Benzene |

| Carbon-13 |

X-ray Crystallography in Solid-State Conformation and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, analysis of its molecular structure and data from closely related compounds allow for a detailed projection of its solid-state characteristics. The molecule consists of a central chiral carbon bonded to a 4-chlorophenyl group, a nitrile group, an isopropyl group, and a hydrogen atom. The solid-state packing and conformation of this molecule would be dictated by a combination of steric effects and various intermolecular interactions.

The conformation of the molecule is expected to be influenced by the steric bulk of the isopropyl and 4-chlorophenyl groups. In analogous structures, such as derivatives of (4-chlorophenyl)acetonitrile, the spatial arrangement is often a key determinant of the crystal packing. For instance, the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile reveals that the aromatic rings are significantly inclined relative to one another, with a dihedral angle of 64.22 (9)°. nih.govresearchgate.net A similar non-planar, likely V-shaped, conformation can be anticipated for this compound.

Intermolecular interactions are critical in defining the three-dimensional architecture of the crystal lattice. Although strong hydrogen bond donors are absent, a variety of weaker interactions are expected to play a significant role:

C-H···π Interactions: The electron-rich π-system of the 4-chlorophenyl ring can act as an acceptor for hydrogen atoms from the isopropyl groups or the chiral center of neighboring molecules. Such interactions are a common feature in the crystal packing of aromatic compounds, as seen in related structures where they link molecules into dimers or more extended arrays. nih.govresearchgate.net

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment, which will promote alignment with nitrile groups of adjacent molecules in an anti-parallel fashion to stabilize the crystal lattice.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the nitrile group (C-Cl···N). This type of interaction is increasingly recognized as a significant force in crystal engineering.

In the absence of a dedicated crystal structure for the title compound, the table below presents crystallographic data for structurally related molecules containing the 4-chlorophenylacetonitrile framework to provide context.

| Parameter | 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile nih.gov | 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile nih.govresearchgate.net |

|---|---|---|

| Formula | C₁₆H₁₂ClNO | C₁₇H₁₄ClNOS |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 31.247 | 8.3060 |

| b (Å) | 9.1889 | 10.5048 |

| c (Å) | 9.3719 | 17.9795 |

| β (°) | 90 | 100.598 |

| Volume (ų) | 2690.9 | 1542.00 |

| Z | 8 | 4 |

| Key Intermolecular Interactions | Not specified | C-H···π interactions |

UV-Vis Spectroscopy in Electronic Structure and Reaction Intermediate Monitoring

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the 4-chlorophenyl group acts as the primary chromophore. The nitrile group itself does not typically show significant absorption above 200 nm. libretexts.org Therefore, the UV-Vis spectrum is expected to be dominated by electronic transitions within the chlorinated aromatic ring.

The principal electronic transitions for this compound are π → π* transitions associated with the benzene ring. These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. For substituted benzenes, several distinct absorption bands can often be observed. The presence of the chlorine atom, an auxochrome, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The expected absorption maxima (λmax) would be in the UV region.

| Compound/Chromophore | λmax (nm) | Transition Type | Solvent |

|---|---|---|---|

| Chlorobenzene | ~210, ~265 | π → π | Ethanol |

| Benzonitrile (B105546) | ~224, ~271 | π → π | Ethanol |

| Expected for this compound | 210-230, 260-280 | π → π* | Non-polar solvent |

UV-Vis spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.net Its utility relies on a change in the concentration of a UV-active reactant, product, or reaction intermediate over the course of the reaction, which can be measured as a change in absorbance according to the Beer-Lambert law.

In the synthesis of this compound, UV-Vis spectroscopy could be employed to monitor the reaction kinetics, provided that the starting materials and product have distinct spectral properties. For example, in a hypothetical synthesis involving the cyanation of a precursor like 1-chloro-4-(1-chloro-2-methylpropyl)benzene, the reaction could be monitored by observing the change in the absorption spectrum as the electronic environment of the chlorophenyl ring is altered by the introduction of the electron-withdrawing nitrile group. If a starting material possesses a different chromophore or a conjugated system that is consumed during the reaction, the disappearance of its characteristic absorbance peak could be tracked. thermofisher.com This allows for the determination of reaction rates, the identification of the reaction order, and the optimization of reaction conditions such as temperature and catalyst loading. spectroscopyonline.comresearchgate.net

Biological Activities and Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 3 Methylbutanenitrile and Its Derivatives

General Biological Activities and Therapeutic Potential

The chemical scaffold of 2-(4-Chlorophenyl)-3-methylbutanenitrile, characterized by a chlorophenyl group attached to a nitrile-bearing carbon, is a feature in various biologically active molecules. While research specifically targeting this compound is limited, studies on its derivatives and structurally related compounds reveal a range of therapeutic possibilities.

Derivatives of this compound have been investigated for their potential to combat microbial growth. The antimicrobial efficacy often stems from the incorporation of additional heterocyclic moieties, which can interact with microbial cellular structures and metabolic pathways.

For instance, a series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net The study revealed that certain compounds exhibited promising antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net Specifically, one of the thiazolidin-4-one derivatives showed significant efficacy. researchgate.net In terms of antifungal properties, some of the synthesized compounds displayed notable activity against Aspergillus flavus and Aspergillus niger. researchgate.net

Similarly, research on nicotinonitrile derivatives incorporating a 4-chlorophenyl group has shown moderate to good antimicrobial activity. researchgate.net These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The presence of the 1,2,4-triazole (B32235) ring in other derivatives is also associated with a broad spectrum of antimicrobial activities. pjmonline.orgumsha.ac.ir The general mechanism of action for many of these antimicrobial compounds involves the disruption of the microbial cell membrane or the inhibition of essential enzymes. nih.gov

However, not all derivatives show significant antimicrobial effects. A study on heterocycles derived from a chalcone (B49325) analogue with a 3-chlorophenyl group found them to be devoid of antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at the tested concentration. lmaleidykla.lt This highlights the importance of the specific structural arrangement for biological activity.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism | Activity Level |

|---|---|---|

| Thiazolidin-4-one derivative | B. subtilis, E. coli, S. aureus | Promising |

| Thiazol-2-amine derivative | A. flavus, A. niger | Promising |

| Nicotinonitrile derivative | Gram-positive & Gram-negative bacteria, Fungi | Moderate to Good |

Anticancer Research Applications

The 4-chlorophenyl moiety is a common feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been explored in this context, often showing activity through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.

One area of research involves dihydropyrimidinone (DHPM) derivatives. A series of these compounds were synthesized and screened for their cytotoxic activity against numerous cancer cell lines. nih.gov One particular compound demonstrated significant growth inhibition against specific lung cancer, melanoma, and leukemia cell lines. nih.gov Further investigation revealed that this compound acted by inhibiting mTOR and VEGFR-2, key enzymes in cancer cell growth and proliferation, and induced cell cycle arrest and apoptosis. nih.gov The cytotoxicity of DHPM derivatives has been shown to be dose-dependent, with some derivatives exhibiting significantly lower IC50 values than the parent DHPM. chemrxiv.orgmdpi.com

Pyrimidine derivatives containing a chlorophenyl group have also shown promise. researchgate.net Certain synthesized pyrimidine-5-carbonitrile derivatives displayed notable effectiveness against human lung cancer cells. researchgate.net Additionally, pyrano[2,3-c]pyrazoles with a N-(4-chlorophenyl) substitution have been identified as potential anti-glioma agents, with one compound showing inhibitory activity against the kinase AKT2/PKBβ, which is part of a major oncogenic pathway in glioma. dundee.ac.uk

Other research has focused on 1,3,4-oxadiazole (B1194373) analogues. A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and showed significant anticancer activity against various cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer. nih.gov These compounds are thought to act as tubulin inhibitors. nih.gov

Table 2: Anticancer Activity of Selected Derivatives

| Compound Class | Target Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Dihydropyrimidinones (DHPMs) | Lung, Melanoma, Leukemia | mTOR/VEGFR-2 inhibition, cell cycle arrest nih.gov |

| Pyrimidine derivatives | Human Lung Cancer | Significant effectiveness researchgate.net |

| Pyrano[2,3-c]pyrazoles | Glioma | AKT2/PKBβ kinase inhibition dundee.ac.uk |

Role in Agrochemical Development

The structural precursor, 4-chlorophenylacetonitrile, is utilized in the synthesis of certain pesticides. wikipedia.org This suggests a potential role for its derivatives, including this compound, in agrochemical applications. Hydrolysis of 4-chlorophenylacetonitrile yields 4-chlorophenylacetic acid, a compound that has applications in the synthesis of various agrochemicals. wikipedia.org

While direct research on the agrochemical use of this compound is not widely published, its structural similarity to intermediates in pesticide synthesis points to its potential as a building block for developing new agrochemicals.

The 4-chlorophenyl group is present in a variety of pharmacologically active compounds, indicating the broad therapeutic potential of this structural motif.

For example, a series of 1-aryl-4-alkylpiperazines containing a 4-chlorophenyl group were synthesized and tested for their binding affinity to dopamine (B1211576) receptors. nih.gov One derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, exhibited very high affinity and selectivity for the dopamine D4 receptor, suggesting its potential as a lead compound for developing new antipsychotic drugs. nih.govnih.gov

In another study, 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were identified as significant inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. nih.govacs.org This suggests a potential anti-inflammatory application for compounds with this scaffold. nih.govacs.org

Furthermore, derivatives of 1-[(4'-chlorophenyl)carbonyl]-4-(aryl)thiosemicarbazide have demonstrated potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria. nih.gov

Mechanism of Action Investigations at a Molecular Level

Understanding how these compounds interact with biological targets at the molecular level is crucial for drug design and development. Studies on derivatives of this compound have shed light on their interactions with specific enzymes and receptors.

As mentioned, derivatives of this compound have been shown to interact with a range of biological targets.

Dopamine Receptors: The high affinity and selectivity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor is a key finding. nih.gov Structure-activity relationship studies revealed that modifications to the amide bond and the alkyl chain length can significantly impact this affinity. nih.gov

Lipoxygenase: 4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides have been shown to be potent inhibitors of 15-lipoxygenase. acs.org The structure-activity relationship indicated that the position and nature of substituents on the phenyl ring are important for inhibitory activity. acs.org

Urease: Thiosemicarbazide derivatives containing a 4-chlorophenyl group have been identified as potent urease inhibitors. nih.gov In silico docking studies have helped to elucidate the binding interactions between these compounds and the active site of the enzyme. nih.gov

Carbonic Anhydrase: Sulfonamide derivatives incorporating a 4-chlorophenyl group have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. mdpi.comnih.govnih.gov Some of these compounds have shown selective inhibition of cancer-associated CA isoforms, such as hCA IX and hCA XII, making them potential anticancer agents. mdpi.comnih.gov

Kinases: As noted earlier, pyrano[2,3-c]pyrazole derivatives with a N-(4-chlorophenyl) group can inhibit kinases like AKT2/PKBβ, which are crucial in cancer cell signaling. dundee.ac.uk Other research has identified LATS1 and LATS2 kinases as potential targets for related compounds in the context of regenerative medicine. acs.org

The nitrile group itself is a key pharmacophore in many drugs. nih.gov In some cases, it acts as a bioisostere for a ketone, engaging in polar interactions with the target. nih.gov Its electron-withdrawing properties can also influence the electronic properties of the aromatic ring, potentially enhancing interactions with the biological target. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines |

| Thiazolidin-4-one derivatives |

| Nicotinonitrile derivatives |

| 1,2,4-Triazole derivatives |

| Heterocycles from chalcone |

| Dihydropyrimidinone (DHPM) derivatives |

| Pyrimidine-5-carbonitrile derivatives |

| Pyrano[2,3-c]pyrazoles |

| 1,3,4-Oxadiazole analogues |

| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues |

| 4-chlorophenylacetonitrile |

| 4-chlorophenylacetic acid |

| 1-aryl-4-alkylpiperazines |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |

| 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides |

| 1-[(4'-chlorophenyl)carbonyl]-4-(aryl)thiosemicarbazide derivatives |

Cellular Pathway Modulation

No studies were identified that investigate the effects of this compound on any cellular signaling pathways. Research into whether this compound can induce, inhibit, or otherwise modulate cellular mechanisms such as kinase cascades, metabolic pathways, or gene expression is not present in the reviewed literature.

Specific Receptor Binding Studies (e.g., Histamine (B1213489) H1 Receptors)

There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for any specific receptors, including but not limited to histamine H1 receptors, remain uncharacterized.

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship (SAR) analysis requires a series of related compounds with corresponding biological data to determine how chemical structure influences activity. For this compound, the foundational biological activity data is absent, making a formal SAR analysis impossible. The specific sub-topics for which no information could be found are detailed below.

No literature exists that documents the synthesis of derivatives of this compound and the subsequent evaluation of their biological activity. Therefore, the impact of modifying substituents on the chlorophenyl ring or the butyronitrile (B89842) backbone is unknown.

While the electronic properties of a 4-chlorophenyl group are well-understood in chemistry—acting as an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution—no studies have specifically analyzed how this moiety influences the biological activity of the parent this compound molecule.

The core structure of this compound contains a chiral center at the carbon atom bonded to the nitrile and phenyl groups. However, no research has been published comparing the pharmacological profiles of its different stereoisomers (enantiomers or diastereomers).

There are no studies available that explore how modifying the length of the alkyl chain or altering the steric bulk of the isopropyl group affects the potential bioactivity of this compound.

Comparative Biological Studies with Structurally Related Phenylnitrile Compounds

The biological activity of this compound and its analogs is best understood through comparative studies with structurally related phenylnitrile compounds. Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological function, are crucial in elucidating the features that confer or enhance specific activities. These investigations often involve synthesizing a series of derivatives where specific parts of the molecule are systematically altered—such as the substituents on the phenyl ring or the alkyl group attached to the alpha-carbon—and then evaluating their effects on a biological target.

Research into the broader class of phenylacetonitrile (B145931) derivatives has revealed a wide spectrum of biological activities, including herbicidal, antifungal, and insecticidal properties. The specific substitutions on the phenyl ring and the carbon adjacent to the nitrile group play a pivotal role in determining the type and potency of the biological effect.

For instance, studies on α-(phenylhydrazono)phenylacetonitrile derivatives have shown that these compounds can act as pro-pesticides, with their potency and spectrum of activity against mite and insect pests varying based on the nature of the cleavable pro-moiety attached. nih.gov Similarly, research into other phenyl-containing compounds has demonstrated that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring significantly influence their biological activity as enzyme inhibitors.

In the realm of antifungal agents, a notable study on phenylthiazole derivatives, which are synthesized from substituted benzonitrile (B105546) precursors, provides concrete comparative data. A series of acylhydrazone derivatives of phenylthiazole were synthesized and tested against various phytopathogenic fungi, highlighting how different substituents on the phenyl ring modulate antifungal efficacy. The results indicated that the introduction of an acylhydrazone moiety into a phenylthiazole skeleton can lead to potent antifungal agents. mdpi.com

Below is a data table summarizing the antifungal activity of selected phenylthiazole compounds, which share the substituted phenyl core with this compound. The comparison illustrates the impact of different substitution patterns on the phenyl ring against the fungus Magnaporthe oryzae. mdpi.com

Table 1: Comparative Antifungal Activity of Selected Phenylthiazole Derivatives Against Magnaporthe oryzae

| Compound ID | Substitution on Phenyl Ring (R) | Inhibition Rate at 25 µg/mL (%) | EC₅₀ (µg/mL) |

|---|---|---|---|

| E4 | 4-F | >80 | 2.65 |

| E10 | 4-Cl | >80 | 1.29 |

| E14 | 4-Br | >80 | 1.88 |

| E17 | 4-CH₃ | >80 | 2.01 |

| E23 | 2,4-diCl | >80 | 1.46 |

| E26 | 2-F, 4-Cl | >80 | 1.93 |

| E27 | 2-Cl, 4-F | >80 | 1.62 |

| IPT (Control) | - | - | 3.22 |

| PCA (Control) | - | - | 27.87 |

Data sourced from a study on phenylthiazole derivatives containing an acylhydrazone moiety. mdpi.com The EC₅₀ value represents the concentration required to inhibit 50% of fungal growth. IPT (Isoprothiolane) and PCA (Phthalide) are commercial fungicides used as positive controls.

The data clearly show that compounds with a 4-chloro substituent (E10), similar to the substitution in this compound, exhibit very potent antifungal activity, superior to that of the fluorine, bromine, and methyl-substituted analogs in this specific series. mdpi.com The presence of a second halogen at the 2-position also results in high potency. mdpi.com

Furthermore, comparative studies on other classes of biologically active molecules underscore the importance of the phenylnitrile-related scaffold. For example, research on 2-(4-aryloxyphenoxy)propionamide herbicides, which inhibit the acetyl-CoA carboxylase (ACCase) enzyme, shows that the nature of the aryl group is critical for activity. Although these are not nitriles, they share the substituted phenoxy moiety, which is structurally analogous to the substituted phenyl group in the target compound. This suggests that the 4-chlorophenyl group in this compound is a key feature that likely directs its interaction with specific biological targets, potentially including enzymes in weeds or fungi.

The collective findings from these comparative studies on various phenylnitrile and related phenyl-substituted compounds indicate that the 4-chlorophenyl group is a favorable feature for conferring potent biological activities. The specific nature of the activity—be it herbicidal, antifungal, or insecticidal—is then further modulated by the structure of the rest of the molecule, such as the α-substituent on the nitrile.

Computational Chemistry and Molecular Modeling of 2 4 Chlorophenyl 3 Methylbutanenitrile

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. academie-sciences.frijsdr.orgusgs.gov This method is instrumental in rational drug design, helping to elucidate the binding affinity and mode of interaction between a drug candidate and its target. usgs.gov

While specific molecular docking studies on 2-(4-Chlorophenyl)-3-methylbutanenitrile are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions with relevant biological targets, such as voltage-gated sodium channels, the primary target of pyrethroid insecticides. mst.dk For instance, docking studies on other pyrethroids and phenylhydrazine (B124118) derivatives have successfully identified key binding interactions and informed the design of new analogs. asianpubs.orgfrontiersin.org

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and the target receptor. The docking algorithm would then explore various binding poses of the ligand within the receptor's active site, scoring them based on factors like intermolecular energies and geometric complementarity. The results would highlight key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, providing a molecular basis for the compound's activity.

Below is a representative table of docking results for analogous compounds, illustrating the type of data generated from such studies.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Phenyl Hydrazine Derivatives | Dihydrofolate Reductase | -7.88 | THR56, SER59 | asianpubs.org |

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 | -7.9 | THR165, GLU12, LYS33 | nih.gov |

| Phenanthrene Derivatives | Various Cancer Targets | -9.8 to -11.1 | Not Specified | academie-sciences.fr |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.govnih.gov

The development of a predictive QSAR model for this compound and its analogs would involve several steps. First, a dataset of structurally related compounds with their corresponding biological activities (e.g., insecticidal potency) would be compiled. mst.dk For each compound, a set of molecular descriptors, which are numerical representations of its physicochemical properties, would be calculated. These descriptors can include electronic, steric, and hydrophobic parameters.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that links the descriptors to the biological activity. nih.gov The predictive power of the resulting model is assessed through rigorous validation techniques, including internal (cross-validation) and external validation with a separate test set of compounds. nih.gov For example, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors resulted in a statistically significant model with a high correlation coefficient (r² = 0.962) and cross-validation parameter (q² = 0.917). nih.gov

A hypothetical QSAR model for pyrethroid analogs might look like the following, where activity is a function of various molecular descriptors:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Surface Area) + ...

The table below presents a sample of molecular descriptors that could be used in a QSAR study of this compound and its analogs.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity and ability to cross cell membranes. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can influence binding affinity and pharmacokinetics. |

| Dipole Moment | A measure of the polarity of a molecule | Important for electrostatic interactions with the target. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms | Affects membrane permeability and bioavailability. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Artificial intelligence (AI) and machine learning (ML) algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. nih.gov Techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular structure and activity that may be missed by traditional methods. youtube.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with its biological target. nih.govlumenlearning.com

Energy minimization is a computational process used to find the lowest energy conformation of a molecule. youtube.com By employing force fields (in molecular mechanics) or quantum mechanical calculations, the geometry of the molecule is optimized to a stable state. Studies on similar molecules, like 2-substituted butanes, have used computational methods to calculate the conformational free energies of different rotamers (gauche and anti). nih.govquimicaorganica.org For 2-cyanobutane, the energy difference between the gauche and trans conformers has been calculated, providing insight into the molecule's conformational preferences. nih.gov

A conformational analysis of this compound would likely reveal that the molecule exists as a mixture of different conformers in solution. The relative populations of these conformers would depend on their steric and electronic interactions. The most stable conformer would be the one that minimizes steric hindrance between the bulky chlorophenyl and isopropyl groups.

The following table shows calculated conformational free energies for some 2-substituted butanes, which are structurally analogous to the compound of interest.

| Substituent (X) | g+ (kcal/mol) | g- (kcal/mol) | Method | Reference |

| CN | 0.85 ± 0.05 | 0.75 ± 0.05 | G3-B3, CBS-QB3 | nih.gov |

| Cl | 0.70 ± 0.05 | 0.80 ± 0.05 | G3-B3, CBS-QB3 | nih.gov |

| F | 0.53 ± 0.05 | 0.83 ± 0.05 | G3-B3, CBS-QB3 | nih.gov |

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on quantum mechanics, can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govaip.org These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. aip.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting spectroscopic parameters. By calculating the electronic structure of a molecule, DFT can provide accurate predictions of chemical shifts in NMR spectra and vibrational frequencies in IR spectra. For example, computational studies on nitrile hydratase have used DFT to explore the electronic structure and predict spectroscopic features of the enzyme's active site. nih.gov Similarly, ultrafast spectroscopic studies have employed computational methods to interpret the infrared signals of nitrile probes in DNA. acs.org

For this compound, computational spectroscopy could be used to:

Predict ¹H and ¹³C NMR chemical shifts: This would aid in the assignment of peaks in the experimental NMR spectrum.